

A Comparative Analysis of Tensile Strength and Elongation in Polysulfide and Polyurethane Sealants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

In the realm of high-performance sealants, both polysulfide and polyurethane formulations are extensively utilized across various industries, including aerospace, construction, and automotive manufacturing. The selection of an appropriate sealant is critical and often hinges on its mechanical properties, primarily its ability to withstand tensile stresses and accommodate joint movement, which are quantified by tensile strength and elongation, respectively. This guide provides an objective comparison of the tensile strength and elongation of polysulfide and polyurethane sealants, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.

Performance Under Tension: A Quantitative Comparison

The mechanical behavior of a sealant under tension is a crucial indicator of its durability and suitability for specific applications. Polyurethane sealants generally exhibit higher tensile strength and superior elongation at break compared to their polysulfide counterparts. This characteristic resilience allows polyurethane sealants to endure significant stretching and return to their original state, making them ideal for dynamic joints that experience substantial movement.

The following table summarizes the typical tensile strength and elongation properties of various commercial polysulfide and polyurethane sealants, as determined by the ASTM D412 standard

test method.

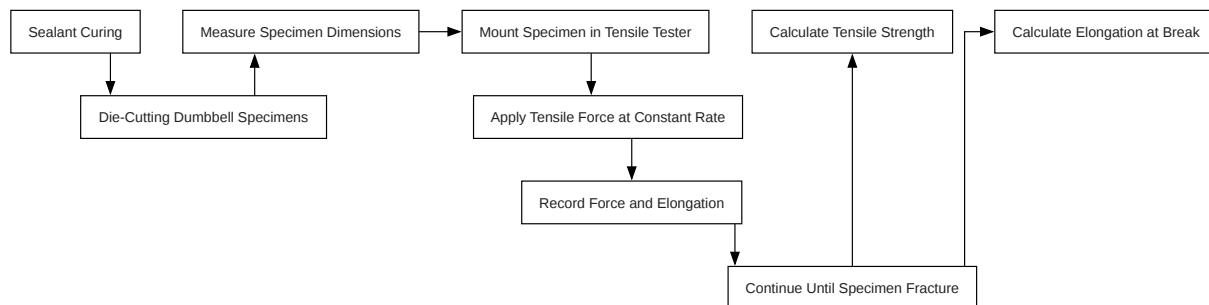
Sealant Type	Product Name	Tensile Strength (psi)	Elongation at Break (%)
Polysulfide	Blome Sealant 56 SL	200 - 225	500 - 550
Sika® Polysulphide, Pour Grade	-	≥ 450	
Nouryon Thioplast® G10	-	450	
Nouryon Thioplast® G12	-	210	
Nouryon Thioplast® G21	-	520	
Polyurethane	3M™ Polyurethane Sealant 540	300	>600
3M™ Polyurethane Sealant 550	450	>600	
Bostik 915	133	685	
DAP Premium Polyurethane	175	550	

Note: The data presented is derived from publicly available technical data sheets and may vary based on specific product formulations and testing conditions.

Experimental Protocol: ASTM D412

The determination of tensile properties for both polysulfide and polyurethane sealants is governed by the ASTM D412 standard, "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension."[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This protocol ensures the standardized preparation of specimens and consistent testing procedures to yield reliable and comparable data.

Specimen Preparation:


- Sealant samples are cured as per the manufacturer's instructions, typically for a period of 7 to 21 days under controlled conditions of temperature and humidity.
- From the cured sealant sheets, dumbbell-shaped specimens (often referred to as "dog-bone" samples) are die-cut to precise dimensions as specified in ASTM D412.[2][5]
- The thickness and width of the narrow section of each specimen are measured accurately using a micrometer.

Testing Procedure:

- The prepared specimen is securely mounted in the grips of a universal testing machine (tensile tester).
- The machine is set to apply a tensile force at a constant rate of crosshead movement, typically 20 inches per minute (500 mm/min).[2][5]
- The force required to stretch the specimen and the corresponding elongation are continuously recorded until the specimen fractures.
- Tensile strength is calculated as the maximum stress (force per unit of the original cross-sectional area) the specimen can withstand before breaking.
- Elongation at break is the percentage increase in the original length of the specimen at the point of fracture.

Visualizing the Experimental Workflow

The logical flow of the ASTM D412 testing procedure can be visualized as a clear and sequential process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining tensile properties according to ASTM D412.

In conclusion, the selection between polysulfide and polyurethane sealants should be guided by the specific mechanical performance requirements of the application. For joints anticipating significant movement and requiring high elasticity, polyurethane sealants generally offer superior performance in terms of both tensile strength and elongation. However, other factors such as chemical resistance, UV stability, and cost should also be considered for a comprehensive material selection process. The standardized testing methodology provided by ASTM D412 ensures that a reliable comparison of these critical properties can be made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testresources.net [testresources.net]

- 2. victortestingmachine.com [victortestingmachine.com]
- 3. qualitest.us [qualitest.us]
- 4. coirubber.com [coirubber.com]
- 5. How to perform ASTM D412 Tensile Test on Rubber & Elastomers prestogroup.com
- To cite this document: BenchChem. [A Comparative Analysis of Tensile Strength and Elongation in Polysulfide and Polyurethane Sealants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b346664#tensile-strength-and-elongation-comparison-of-polysulfide-and-polyurethane-sealants\]](https://www.benchchem.com/product/b346664#tensile-strength-and-elongation-comparison-of-polysulfide-and-polyurethane-sealants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com